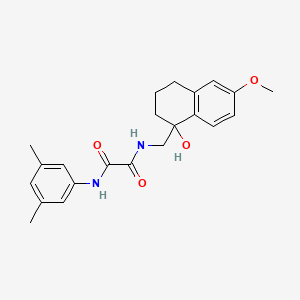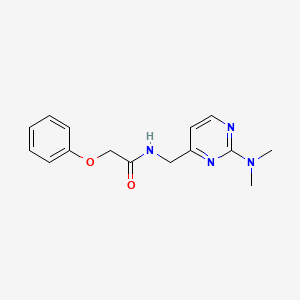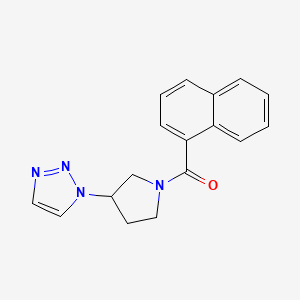
(1H-1,2,3-三唑-1-基)吡咯烷-1-基)(萘-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone: is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a naphthalene moiety
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photophysical properties.
Biology: In biological research, the compound can serve as a probe to study enzyme interactions, particularly those involving triazole and pyrrolidine moieties.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Pyrrolidine Ring: The triazole ring can be functionalized with a pyrrolidine moiety through nucleophilic substitution reactions.
Incorporation of the Naphthalene Moiety:
Industrial Production Methods:
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole.
Substitution: The naphthalene moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted naphthalene derivatives.
作用机制
The mechanism by which (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.
相似化合物的比较
- (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone
- (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzyl)methanone
- (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(anthracen-1-yl)methanone
Uniqueness: The presence of the naphthalene moiety in (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone distinguishes it from similar compounds, potentially offering unique electronic and steric properties that can be exploited in various applications.
属性
IUPAC Name |
naphthalen-1-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(16-7-3-5-13-4-1-2-6-15(13)16)20-10-8-14(12-20)21-11-9-18-19-21/h1-7,9,11,14H,8,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQNZXSCMLDMDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
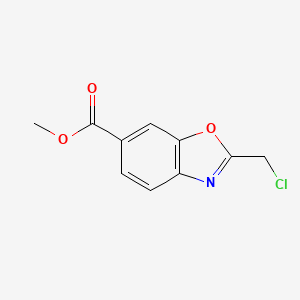
![4-[(3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl-2-methoxyphenyl furan-2-carboxylate](/img/structure/B2411743.png)
![2-[3-[Amino-(4-chlorophenyl)methyl]phenyl]propan-2-ol](/img/structure/B2411744.png)
![1,7-dimethyl-3-(3-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411746.png)
![3-(2-(3-((benzyloxy)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2411749.png)
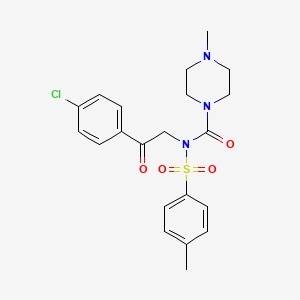
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2411755.png)
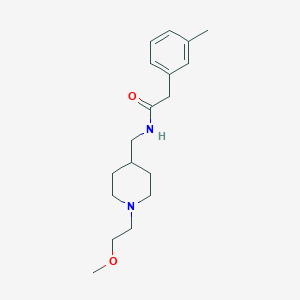
![N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide](/img/structure/B2411758.png)
![6-(Bromomethyl)tricyclo[3.2.1.02,4]octane](/img/structure/B2411759.png)
![2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B2411760.png)
![1,7,9-triazatricyclo[8.5.0.03,8]pentadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B2411762.png)
